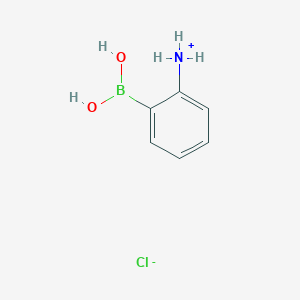

(2-Boronophenyl)azanium;chloride

Description

The compound "(2-Boronophenyl)azanium;chloride" is an organoboron ammonium salt characterized by a phenyl ring substituted with a boron atom at the ortho position, an azanium (protonated amine) group, and a chloride counterion. This gap suggests that the compound may be novel, understudied, or referred to by alternative nomenclature in existing literature.

Properties

IUPAC Name |

(2-boronophenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,9-10H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDASZCYRKGSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1[NH3+])(O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Azanium Chlorides

Below is a comparative analysis based on substituent effects, applications, and physicochemical properties.

Substituent Effects on Phenyl Rings

- Nitro-substituted azanium salts are often used in dye synthesis and as intermediates in organic transformations .

- Acridin-9-yl-(2-tert-butylphenyl)azanium;chloride (): The bulky tert-butyl group introduces steric hindrance, which may reduce reactivity but improve solubility in non-polar solvents. Such derivatives are explored in supramolecular chemistry for self-assembly applications .

- Similar compounds are investigated as surfactants or antimicrobial agents .

Functional Group Variations

- Trimethyl-(2-methyl-4-oxo-3,3-diphenylhexyl)azanium;chloride (): Contains a ketone and diphenyl groups, which may confer rigidity to the structure. Such compounds are studied for their phase-transfer catalytic properties . Molecular Weight: 359.93 g/mol (C₂₂H₃₀ClNO), higher than simpler azanium salts due to extended alkyl/aryl chains .

[4-Acetyl-2-(4-hydroxy-3-methoxyphenyl)-5-methyl-1H-pyrrol-3-yl]azanium;chloride ():

Critical Analysis of Missing Data on "(2-Boronophenyl)azanium;chloride"

The absence of direct references to "this compound" in the evidence highlights a research gap. Boron-containing ammonium salts are rare but theoretically significant due to boron’s electron-deficient nature, which could enhance Lewis acidity or enable Suzuki-Miyaura cross-coupling applications. By analogy:

- Boron vs. Nitro Groups : A boron substituent (e.g., -B(OH)₂) would likely increase hydrophilicity and reactivity compared to nitro or alkyl groups, making it a candidate for aqueous-phase catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.